2,3-Dibromo-4-chloropyridine
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Overview
Description
2,3-Dibromo-4-chloropyridine is a halogenated pyridine derivative. Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of bromine and chlorine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2,3-dibromo-4-aminopyridine or other derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF).
Major Products Formed
- Substituted pyridines with various functional groups.
- Coupled products with aryl or alkyl groups.
- Reduced derivatives such as 2,3-dibromo-4-aminopyridine.
Scientific Research Applications
2,3-Dibromo-4-chloropyridine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of biologically active molecules and potential drug candidates.
Medicine: As a building block in the synthesis of pharmaceuticals with potential therapeutic properties.
Industry: In the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-chloropyridine depends on its specific application and the target molecule
Electrophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Cross-Coupling Reactions: The compound can form carbon-carbon bonds with other organic molecules through palladium-catalyzed reactions.
Comparison with Similar Compounds
2,3-Dibromo-4-chloropyridine can be compared with other halogenated pyridines such as:
3,5-Dibromo-4-chloropyridine: Similar structure but with bromine atoms at different positions.
2,4-Dibromo-3-chloropyridine: Another isomer with different halogen positions.
2,3-Dichloro-4-bromopyridine: Contains chlorine atoms instead of bromine at the 2 and 3 positions.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C5H2Br2ClN |
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Molecular Weight |
271.34 g/mol |
IUPAC Name |
2,3-dibromo-4-chloropyridine |
InChI |
InChI=1S/C5H2Br2ClN/c6-4-3(8)1-2-9-5(4)7/h1-2H |
InChI Key |
GQHLHJLMDWGXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Br)Br |
Origin of Product |
United States |
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